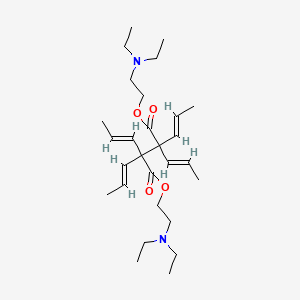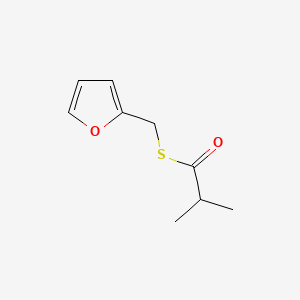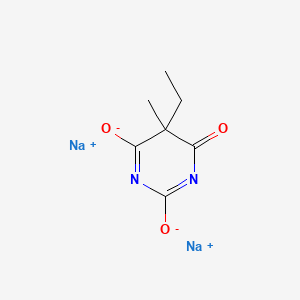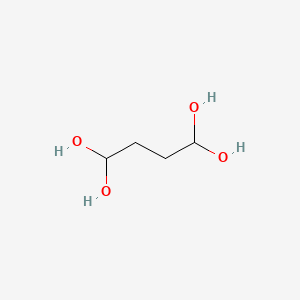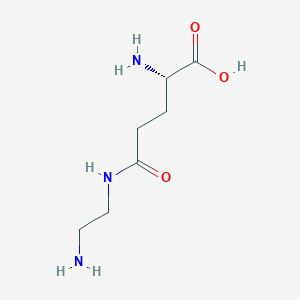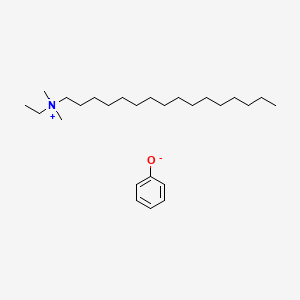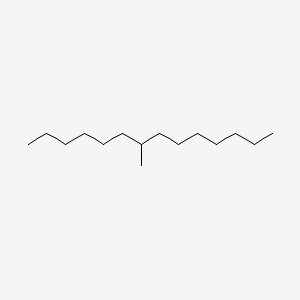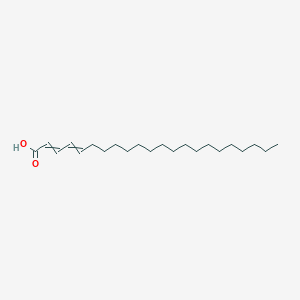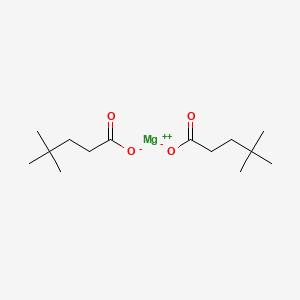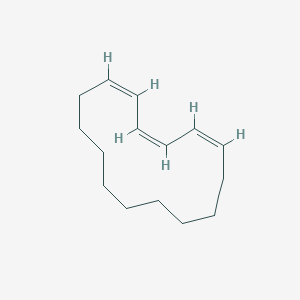
(Isodecanoato-O)(isooctanoato-O)cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (isodecanoato-O)(isooctanoato-O)cobalt typically involves the reaction of cobalt salts with isodecanoic acid and isooctanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The reaction mixture is heated to facilitate the formation of the coordination complex, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using cobalt chloride or cobalt nitrate as the cobalt source. The acids, isodecanoic acid and isooctanoic acid, are added in stoichiometric amounts, and the reaction is conducted in a solvent such as toluene or xylene. The mixture is refluxed, and the product is purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(isodecanoato-O)(isooctanoato-O)cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under pressure.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(isodecanoato-O)(isooctanoato-O)cobalt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying cobalt-containing enzymes.
Medicine: Explored for its potential use in cobalt-based drugs and as a contrast agent in medical imaging.
Industry: Utilized in the production of coatings, adhesives, and as a drying agent in paints and varnishes.
Wirkmechanismus
The mechanism of action of (isodecanoato-O)(isooctanoato-O)cobalt involves the coordination of the cobalt center with various ligands. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The molecular targets include organic substrates that can coordinate with the cobalt center, leading to catalytic transformations. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetate: Similar in terms of cobalt coordination but with acetate ligands.
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands, used as a catalyst.
Uniqueness
(isodecanoato-O)(isooctanoato-O)cobalt is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The combination of isodecanoic acid and isooctanoic acid ligands provides a unique steric and electronic environment around the cobalt center, making it suitable for specific catalytic applications.
Eigenschaften
CAS-Nummer |
84282-05-3 |
|---|---|
Molekularformel |
C18H36CoO4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
cobalt;6-methylheptanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Co/c1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
RFMQXLHAMLMLGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
